Moexipril Diketopiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Moexipril Diketopiperazine can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the cyclization of dipeptides under acidic or basic conditions. The reaction typically requires a source of energy, such as heat, to facilitate the formation of the diketopiperazine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process may include the use of specific reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Moexipril Diketopiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the diketopiperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), cytochrome P450 enzymes.
Reducing Agents: Sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Moexipril Diketopiperazine has a wide range of scientific research applications, including:
Mechanism of Action
Moexipril Diketopiperazine exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The compound targets ACE and disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Ramipril Diketopiperazine: Another ACE inhibitor with a similar mechanism of action.
Enalapril Diketopiperazine: Also inhibits ACE and is used to treat hypertension.
Uniqueness
Moexipril Diketopiperazine is unique due to its specific chemical structure, which includes a pyrazino[1,2-b]isoquinolin-2(6H,11H,11aH)-yl moiety. This structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C27H32N2O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-(8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3 |
InChI Key |
UYPPDNXTLSUNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C |
Origin of Product |
United States |
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